molecular formula C13H17BFNO3 B2621382 2-Carbamoyl-4-fluorophenylboronic acid, pinacol ester CAS No. 2377611-11-3

2-Carbamoyl-4-fluorophenylboronic acid, pinacol ester

Cat. No. B2621382
CAS RN: 2377611-11-3
M. Wt: 265.09
InChI Key: NJXFVSOQCUTXNJ-UHFFFAOYSA-N
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Description

2-Carbamoyl-4-fluorophenylboronic acid, pinacol ester is a compound with the molecular weight of 265.09 . It is a synthetically versatile pinacol boronic ester group (Bpin) which is generally thought of as a bulky moiety because of the two adjacent quaternary sp3-hybridized carbon atoms in its diol backbone .


Synthesis Analysis

The synthesis of this compound involves the use of a variety of boron reagents that have been developed for the process, with properties that have been tailored for application under specific conditions . The general physical and chemical properties of each class of reagent are evaluated with special emphasis on the currently understood mechanisms of transmetalation .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C13H17BFNO3 . The InChI code for this compound is 1S/C13H17BFNO3/c1-12(2)13(3,4)19-14(18-12)10-6-5-8(15)7-9(10)11(16)17/h5-7H,1-4H3,(H2,16,17) .


Chemical Reactions Analysis

The Suzuki–Miyaura (SM) coupling reaction is one of the most widely-applied transition metal catalysed carbon–carbon bond forming reactions to date . It involves the use of a relatively stable, readily prepared and generally environmentally benign organoboron reagent . The Bpin moiety is remarkably small, with the planarity of the oxygen-boron-oxygen motif playing an important role in minimizing steric interactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 265.09 .

Safety and Hazards

The safety information for 2-Carbamoyl-4-fluorophenylboronic acid, pinacol ester indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

In terms of pharmacokinetics, the susceptibility of boronic pinacol esters to hydrolysis is known to influence their behavior in biological systems . This could potentially affect the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “2-Carbamoyl-4-fluorophenylboronic acid, pinacol ester”.

The action environment of a compound can be influenced by various factors such as pH, temperature, and the presence of other compounds. For boronic pinacol esters, the rate of hydrolysis is known to be strongly influenced by pH .

properties

IUPAC Name

5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BFNO3/c1-12(2)13(3,4)19-14(18-12)10-6-5-8(15)7-9(10)11(16)17/h5-7H,1-4H3,(H2,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJXFVSOQCUTXNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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